molecular formula C12H14BrClO B13637900 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene

Katalognummer: B13637900
Molekulargewicht: 289.59 g/mol
InChI-Schlüssel: ONQZCOIESZIGIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl group, a cyclopropylmethoxy group, and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 2-bromo-1-(cyclopropylmethoxy)ethane under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to remove halogen atoms or alter the cyclopropylmethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(2-hydroxy-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dehalogenated compounds or altered cyclopropylmethoxy groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new bonds and the introduction of functional groups. The pathways involved may include nucleophilic attack on the bromine or chlorine atoms, leading to the formation of new products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene
  • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene
  • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-iodobenzene

Uniqueness

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The cyclopropylmethoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H14BrClO

Molekulargewicht

289.59 g/mol

IUPAC-Name

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-chlorobenzene

InChI

InChI=1S/C12H14BrClO/c13-7-12(15-8-9-5-6-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2

InChI-Schlüssel

ONQZCOIESZIGIP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC(CBr)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.